![molecular formula C16H11ClF3NO2S B604551 2-[(3-Chloro-4-methylanilino)methylene]-4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione CAS No. 332055-72-8](/img/structure/B604551.png)
2-[(3-Chloro-4-methylanilino)methylene]-4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione
Overview
Description
2-[(3-Chloro-4-methylanilino)methylene]-4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione (CAS: 332055-72-8) is a fluorinated β-diketone derivative with the molecular formula C₁₆H₁₁ClF₃NO₂S and a molar mass of 373.78 g/mol . Its structure features a trifluoromethyl-substituted butanedione core, a 2-thienyl group at position 1, and a 3-chloro-4-methylanilino substituent at position 2. The chloro-methylanilino moiety introduces aromatic amine functionality, which distinguishes it from simpler β-diketones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chloro-4-methylanilino)methylene]-4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione typically involves the condensation of 3-chloro-4-methylaniline with 4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chloro-4-methylanilino)methylene]-4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, appropriate solvents, and specific reaction times to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms of the compound, and substitution reactions may result in substituted analogs with different functional groups .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Preliminary studies have indicated that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The chloroaniline moiety is known to interact with biological macromolecules, potentially leading to apoptosis in cancer cells. Research is ongoing to optimize the structure for enhanced selectivity and reduced toxicity.
Antimicrobial Properties
Research has shown that compounds similar to 2-[(3-Chloro-4-methylanilino)methylene]-4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione possess antimicrobial activity. The trifluoromethyl group is hypothesized to play a critical role in enhancing the antibacterial properties against resistant strains of bacteria.
Environmental Chemistry
Pollutant Degradation : Due to its unique structure, this compound may be explored for its ability to degrade environmental pollutants. Studies are being conducted on its efficacy in breaking down hazardous substances in wastewater treatment processes.
Material Science
The incorporation of this compound into polymer matrices has been investigated for developing advanced materials with specific thermal and mechanical properties. Its fluorinated structure may impart desirable characteristics such as increased hydrophobicity and chemical resistance.
Case Studies
Mechanism of Action
The mechanism of action of 2-[(3-Chloro-4-methylanilino)methylene]-4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential antimicrobial activity may result from the inhibition of key bacterial enzymes, while its anticancer properties could involve the disruption of cellular signaling pathways critical for cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of 1,3-Butanedione Derivatives
The following table summarizes key structural analogues and their properties:
Key Comparative Analysis
Electronic and Steric Effects
- Electron-Withdrawing Groups: The trifluoromethyl group in all compounds enhances electrophilicity, facilitating metal chelation.
- Aromatic Substituents : The 2-thienyl group (in TTA and the target compound) provides π-conjugation and sulfur-based coordination sites, whereas the 2-naphthyl derivative (C₁₄H₉F₃O₂) offers extended aromaticity for antioxidant activity via radical scavenging .
Solubility and Lipophilicity
- The target compound’s chloro-methylanilino substituent increases lipophilicity (logP ~3.5 estimated) compared to TTA (logP ~2.1), which may enhance membrane permeability in biological systems or improve extraction efficiency in non-polar solvents .
- The furyl derivative (C₈H₅F₃O₃) has lower molar mass (206.12 g/mol) and higher polarity due to the furan oxygen, favoring aqueous solubility over thienyl analogues .
Biological Activity
The compound 2-[(3-Chloro-4-methylanilino)methylene]-4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione (CAS Number: 332055-72-8) is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 355.7 g/mol. The structure features a trifluoromethyl group and a thienyl moiety, which are significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the condensation reaction of 3-chloro-4-methylaniline with a suitable aldehyde or ketone derivative containing the trifluoromethyl and thienyl groups. The reaction conditions often include the use of solvents such as ethanol or methanol under reflux to facilitate the formation of the imine structure.
Anticancer Properties
Research has indicated that compounds containing trifluoromethyl groups exhibit significant anticancer activity. For instance, similar β-diketones have been shown to induce apoptosis in various human tumor cell lines. A study highlighted that derivatives with trifluoromethyl substitutions were effective against oral squamous cell carcinoma, with some compounds achieving a cytotoxic concentration (CC50) as low as 7.8 µg/mL .
Antimicrobial Activity
Trifluoromethyl-substituted compounds have also demonstrated antimicrobial properties. A comparative study assessed various derivatives for their efficacy against fungal pathogens such as Pseudoperonospora cubensis, revealing that certain compounds exhibited fungicidal activity exceeding 90% .
Case Studies
- Antiplasmodial Activity : A related study evaluated the antiplasmodial effects of trifluoromethyl derivatives against Plasmodium falciparum, where some compounds showed activity significantly higher than standard antimalarial drugs .
- Inhibition Studies : Another investigation focused on the inhibition of enzyme targets relevant to cancer metabolism. The compound was tested for its ability to inhibit specific kinases involved in tumor growth, yielding promising results that warrant further exploration .
Data Tables
Q & A
Basic Question: What are the key spectroscopic techniques for characterizing the structural integrity of this compound, and how should data be interpreted?
Answer:
The compound requires multi-nuclear NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) for structural confirmation. For example:
- ¹H NMR : Signals for the thienyl proton (δ 7.0–7.5 ppm), aromatic protons from the 3-chloro-4-methylaniline moiety (δ 6.5–7.2 ppm), and the methyl group (δ 2.3–2.5 ppm).
- ¹⁹F NMR : A singlet near δ -70 ppm for the trifluoromethyl group.
- HRMS : Exact mass matching the molecular formula (C₁₆H₁₀ClF₃N₀S). Discrepancies in isotopic patterns may indicate impurities.
Validation : Compare experimental data with computational predictions (e.g., DFT simulations) to resolve ambiguities in tautomeric forms or stereoelectronic effects .
Advanced Question: How can crystallographic data resolve contradictions in proposed tautomeric forms of this β-diketone derivative?
Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for determining the enol-keto equilibrium. Key steps:
Crystallization : Use slow evaporation in aprotic solvents (e.g., dichloromethane/hexane) to obtain suitable crystals.
Data Collection : Employ a synchrotron source for high-resolution data (≤ 0.8 Å) to capture subtle bond-length variations.
Analysis :
- ORTEP-III : Visualize thermal ellipsoids to assess positional disorder or dynamic effects .
- Mercury Software : Overlay multiple structures to compare bond angles and hydrogen-bonding networks .
Example : A shorter C=O bond (1.22 Å vs. 1.28 Å for enolic C–O) confirms the keto form dominance in the solid state.
Basic Question: What purification strategies are optimal for removing byproducts from the condensation synthesis of this compound?
Answer:
- Chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate unreacted 3-chloro-4-methylaniline (Rf ≈ 0.5) from the product (Rf ≈ 0.3).
- Recrystallization : Dissolve crude product in hot ethanol, then cool to -20°C to precipitate pure crystals.
- TLC Monitoring : Spot aliquots at 254 nm; UV-active byproducts (e.g., Schiff base intermediates) appear as secondary spots.
Note : LC-MS can identify persistent impurities (e.g., chlorinated side products) requiring iterative purification .
Advanced Question: How can computational modeling guide the design of coordination complexes using this compound as a ligand?
Answer:
DFT Calculations : Optimize the ligand geometry and calculate frontier molecular orbitals (FMOs) to predict metal-binding sites.
- The enolic oxygen and thienyl sulfur are likely donor atoms (LUMO energy ≈ -1.8 eV).
Molecular Dynamics (MD) : Simulate solvent effects on ligand flexibility to prioritize rigid analogs for stable complexes.
Experimental Validation : Compare computed IR/Raman spectra with experimental data to confirm binding modes .
Case Study : A mismatch in predicted vs. observed ν(C=O) shifts (Δ > 20 cm⁻¹) may indicate unexpected chelation behavior.
Basic Question: What are the stability considerations for storing this compound under laboratory conditions?
Answer:
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the conjugated dienone system.
- Moisture Control : Use desiccants (e.g., molecular sieves) to avoid hydrolysis of the trifluoromethyl group.
- Stability Assay : Monitor via ¹⁹F NMR quarterly; new peaks near δ -65 ppm suggest decomposition .
Advanced Question: How to design an environmental fate study for this compound, considering its fluorinated and aromatic motifs?
Answer:
Experimental Framework (Adapted from INCHEMBIOL Project ) :
Abiotic Studies :
- Hydrolysis : Expose to buffered solutions (pH 4–9) at 25°C/50°C; quantify degradation via LC-MS/MS.
- Photolysis : Use UV-Vis irradiation (λ = 254 nm) in aqueous/organic media; track half-life.
Biotic Studies :
- Microbial Degradation : Incubate with soil microbiota; monitor via CO₂ evolution (¹⁴C-labeled compound).
Data Analysis :
- Apply QSAR models to predict bioaccumulation potential (log Kow ≈ 3.2).
- Compare with structurally similar fluorinated diketones (e.g., TTA, CAS 326-91-0 ).
Basic Question: How to troubleshoot low yields in the synthesis of this compound?
Answer:
Common Issues and Solutions :
Issue | Diagnostic Method | Solution |
---|---|---|
Incomplete condensation | ¹H NMR (unreacted aniline protons) | Increase reaction time (24–48 h) or use Dean-Stark trap |
Oxidative side reactions | HRMS (M+16 peaks) | Use inert atmosphere (N₂/Ar) and dried solvents |
Solubility-limited growth | Polarized light microscopy | Switch to DMF/water recrystallization |
Reference : Optimize molar ratios (1:1.2 for diketone:aniline) to minimize dimerization .
Advanced Question: What mechanistic insights can be gained from kinetic studies of its reactivity in cross-coupling reactions?
Answer:
Methodology :
Stopped-Flow UV-Vis : Monitor intermediate formation (λmax ≈ 320 nm for enolate species).
Eyring Analysis : Vary temperature (10–50°C) to determine activation parameters (ΔH‡, ΔS‡).
Isotope Effects : Compare kH/kD using deuterated solvents to identify rate-limiting steps.
Example : A negative ΔS‡ (-40 J/mol·K) suggests associative transition states in Pd-catalyzed couplings.
Properties
IUPAC Name |
(Z)-3-[(3-chloro-4-methylphenyl)iminomethyl]-1,1,1-trifluoro-4-hydroxy-4-thiophen-2-ylbut-3-en-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3NO2S/c1-9-4-5-10(7-12(9)17)21-8-11(15(23)16(18,19)20)14(22)13-3-2-6-24-13/h2-8,22H,1H3/b14-11-,21-8? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHHUQWVXBZQEK-CSULINQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC(=C(C2=CC=CS2)O)C(=O)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N=C/C(=C(\C2=CC=CS2)/O)/C(=O)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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